molecular formula C7H10N2O3 B064043 Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate CAS No. 176385-36-7

Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B064043
CAS RN: 176385-36-7
M. Wt: 170.17 g/mol
InChI Key: SZGQQENTOOCGPK-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate, also known as EMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMP is a pyrazole derivative that has been synthesized using different methods.

Scientific Research Applications

Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit plant growth-promoting activities, making it a potential candidate for use as a fertilizer. In material science, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. In addition, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the immune response.
Biochemical and Physiological Effects:
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate inhibits the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. In addition, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to promote plant growth and increase crop yields.

Advantages and Limitations for Lab Experiments

Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has some limitations for use in lab experiments. It is toxic at high concentrations, which can limit its use in certain applications. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate. One area of interest is the development of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate-based drugs for the treatment of various diseases. Another area of interest is the use of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate as a plant growth promoter and fertilizer. In addition, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has potential applications in material science, such as the synthesis of metal-organic frameworks. Further research is needed to fully understand the mechanism of action of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate and its potential applications in various fields.
Conclusion:
In conclusion, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has gained significant attention in the field of scientific research due to its potential applications in medicine, agriculture, and material science. It can be synthesized using various methods and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate and its mechanism of action.

Synthesis Methods

Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate can be synthesized using various methods, including the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl acrylate. The reaction mixture is then refluxed in ethanol for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl acrylate in the presence of a catalyst, such as p-toluenesulfonic acid. The product is then purified using recrystallization.

properties

CAS RN

176385-36-7

Product Name

Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 1-hydroxy-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(10)6-4-5(2)9(11)8-6/h4,11H,3H2,1-2H3

InChI Key

SZGQQENTOOCGPK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1)C)O

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)O

Origin of Product

United States

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